molecular formula C17H13N7O4S B2895597 N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894057-78-4

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2895597
CAS No.: 894057-78-4
M. Wt: 411.4
InChI Key: WDYPDNRCUZVLBY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazolo[4,3-b]pyridazine core substituted with a 3-nitrophenyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. Such hybrid structures are of significant interest in medicinal chemistry due to their ability to interact with diverse biological targets, including enzymes and receptors involved in inflammation, cancer, and microbial pathogenesis .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O4S/c1-10-7-14(22-28-10)18-16(25)9-29-17-20-19-15-6-5-13(21-23(15)17)11-3-2-4-12(8-11)24(26)27/h2-8H,9H2,1H3,(H,18,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYPDNRCUZVLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active triazolopyridazinones. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cycloaddition and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioacetamide Scaffolds

Several compounds share the triazole-thioacetamide backbone but differ in substituents, which critically influence their physicochemical and pharmacological properties:

Compound Name Core Structure Key Substituents Bioactivity Reference
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide 1,2,4-triazolo[4,3-b]pyridazine - 3-nitrophenyl (position 6)
- 5-methyloxazole (acetamide)
Antiproliferative, kinase inhibition (hypothetical)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-triazole - Furan-2-yl (position 5)
- Amino group (position 4)
Anti-exudative activity (rat models)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-triazole - 5-methylpyrazole (position 5)
- Phenyl (position 4)
Antimicrobial, anti-inflammatory

Key Structural Insights :

  • The pyridazine ring in the core may confer greater planarity and π-π stacking interactions relative to simpler triazole cores, influencing pharmacokinetic properties like solubility and metabolic stability .
Bioactivity Comparison

Anti-Exudative Activity :

  • The furan-substituted triazole-thioacetamide () demonstrated 52% inhibition of exudate volume in rat models at 50 mg/kg, attributed to its modulation of vascular permeability .
  • In contrast, pyrazole-substituted analogues () showed weaker activity (~30% inhibition), suggesting that bulkier substituents (e.g., nitrophenyl) may hinder diffusion across biological membranes .

Antiproliferative Potential:

  • Hydroxyacetamide derivatives with triazole-imidazolone hybrids () exhibited IC₅₀ values of 8–12 µM against breast cancer (MCF-7) cells, linked to their ability to chelate metal ions in tumor microenvironments .
  • The target compound’s nitrophenyl group could enhance redox cycling, generating reactive oxygen species (ROS) for selective cytotoxicity, though experimental validation is pending .

Critical Research Findings

NMR Spectral Analysis (Comparative Insights)
  • Chemical Shift Trends :
    • Protons adjacent to the sulfanyl group in similar acetamides resonate at δ 3.8–4.2 ppm (triplet, J = 7–8 Hz), consistent with the target compound’s predicted shifts .
    • Aromatic protons in nitrophenyl-substituted derivatives show downfield shifts (δ 8.2–8.5 ppm ) due to electron-withdrawing effects, distinguishing them from furan or pyrazole analogues (δ 7.3–7.8 ppm) .
Structure-Activity Relationships (SAR)
  • Electron-Deficient Groups : Nitrophenyl and chloro substituents enhance kinase inhibitory activity by stabilizing charge-transfer interactions with ATP-binding pockets .
  • Sulfur Linkers : Thioether bonds improve metabolic stability compared to ether or amine linkages but may reduce oral bioavailability due to oxidation susceptibility .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities, including antimicrobial, anticancer, and antioxidant effects.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • 1,2-Oxazole ring
  • Nitrophenyl and triazolo-pyridazine moieties
  • Sulfanyl group

These structural elements contribute to its unique reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions:

  • Formation of the 1,2-oxazole ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the nitrophenyl group : Often involves nitration reactions using nitric acid.
  • Formation of the acetamide : Acylation of the intermediate to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies show effectiveness against various Gram-positive and Gram-negative bacteria.
  • The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
CompoundActivityTarget Organisms
Similar Nitrophenyl CompoundsAntibacterialStaphylococcus aureus, Escherichia coli
Triazole DerivativesAntifungalCandida albicans

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • MTT assay : Evaluated its cytotoxic effects on cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer).
  • Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Cell LineIC50 (µg/mL)
A43144.77
HCT116201.45

Antioxidant Activity

Antioxidant properties have been assessed using the DPPH radical scavenging assay:

  • The compound demonstrated significant free radical scavenging ability.
  • Results suggest that it retains antioxidant activity even at low concentrations.

The biological activity is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Binding to active sites on enzymes involved in critical metabolic pathways.
  • DNA Interaction : Potential intercalation into DNA structures leading to inhibition of replication.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Effects : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in murine models.
  • Antimicrobial Efficacy Assessment : Another research evaluated the antimicrobial effects against resistant strains of bacteria, showing promising results.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves multi-step routes, including:

Formation of the triazolopyridazine core : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions, often using ethanol or DMF as solvents .

Sulfanyl linkage introduction : Reaction of the triazolopyridazine-thiol intermediate with 2-chloroacetonitrile derivatives in the presence of NaOH, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF) to enhance nucleophilic substitution efficiency .

Amide coupling : Condensation of the sulfanyl intermediate with 5-methyl-1,2-oxazol-3-amine using coupling agents like EDCl/HOBt or DCC in anhydrous dichloromethane .
Critical factors include strict control of reaction time, solvent purity, and inert atmosphere to prevent oxidation of the sulfanyl group .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm regiochemistry of the triazolopyridazine ring and substituent positions (e.g., nitrophenyl vs. oxazole). Deuterated DMSO is often used due to the compound’s low solubility in CDCl3 .
  • IR spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide, S–C=S vibrations at ~650 cm⁻¹) .
  • LC-MS : To verify molecular ion peaks ([M+H]+) and assess purity (>95% by HPLC with C18 columns and acetonitrile/water gradients) .
  • Elemental analysis : Ensures stoichiometric consistency, particularly for nitrogen and sulfur content .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations to prioritize lead optimization .
  • ADME prediction : Computational tools like SwissADME to estimate solubility, permeability, and metabolic stability .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or biological activity be systematically addressed?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., solvent polarity, temperature) affecting yield. For example, optimize thiol-acetonitrile coupling using response surface methodology (RSM) .
  • Biological reproducibility : Validate activity across multiple cell lines or enzyme batches. Use positive controls (e.g., staurosporine for kinase inhibition) and statistical tests (ANOVA) to confirm significance .
  • Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 3-nitrophenyl with 4-methoxyphenyl) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict binding modes and selectivity of this compound for target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with co-crystallized ligands from the PDB .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • PASS program : Predict off-target effects by screening against a library of pharmacological targets, prioritizing high Pa (probability to be active) values .

Q. How do kinetic and thermodynamic studies inform the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-rate profiling : Measure degradation rates in buffers (pH 1–10) at 37°C to identify hydrolysis-sensitive groups (e.g., acetamide or sulfanyl linkages) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .
  • Forced degradation studies : Expose to UV light, H2O2, or elevated humidity to identify degradation products via LC-MS .

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